An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromoadamantan-1-yl)acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromoadamantan-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, and characterization of 2-(3-Bromoadamantan-1-yl)acetic acid. While experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and established chemical principles to offer a robust predictive framework. The guide details plausible synthetic routes, protocols for structural elucidation and quality control, and discusses the potential applications of this compound as a unique building block in medicinal chemistry. The adamantane cage, a rigid and lipophilic scaffold, has garnered significant attention in drug discovery for its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2][3][4] This guide serves as a foundational resource for researchers seeking to incorporate the 3-bromo-1-adamantylacetic acid moiety into their research and development pipelines.
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is a highly valued pharmacophore in medicinal chemistry.[3][5] Its rigid, cage-like structure and high lipophilicity offer several advantages in drug design. The incorporation of an adamantyl group can enhance a molecule's metabolic stability by sterically shielding susceptible positions from enzymatic degradation.[6] Furthermore, the three-dimensional nature of the adamantane cage allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The introduction of a bromine atom at a bridgehead position, as in 2-(3-Bromoadamantan-1-yl)acetic acid, provides a reactive handle for further chemical modification, while the acetic acid moiety offers a versatile point for conjugation or interaction with biological systems.
Proposed Synthesis Pathways
The synthesis of 2-(3-Bromoadamantan-1-yl)acetic acid can be approached from two primary retrosynthetic pathways. The selection of a particular route may depend on the availability of starting materials and the desired scale of the synthesis.
Route A: Bromination of 1-Adamantaneacetic Acid
This pathway commences with the commercially available 1-adamantaneacetic acid. The key transformation is the selective bromination at the C-3 position, which is a bridgehead carbon opposite to the acetic acid-bearing carbon.
Caption: Proposed Synthesis Route A.
Experimental Protocol: Synthesis of 2-(3-Bromoadamantan-1-yl)acetic Acid via Bromination
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-adamantaneacetic acid (1 equivalent) in an excess of liquid bromine or a suitable solvent like carbon tetrachloride.
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Catalyst Addition: Slowly add a catalytic amount of a Lewis acid, such as anhydrous aluminum trichloride or aluminum bromide (0.1-0.3 equivalents), to the stirred solution. The reaction is exothermic and should be cooled in an ice bath during the addition. A patent for the synthesis of a similar compound, 3-bromo-1-adamantanecarboxylic acid, utilizes this approach.[7]
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Reaction Progression: After the initial exothermic reaction subsides, warm the mixture to room temperature and then gently reflux for 48-60 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
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Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. The excess bromine can be quenched by the addition of a saturated aqueous solution of sodium bisulfite.
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Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Causality: The use of a Lewis acid catalyst polarizes the Br-Br bond, generating a more electrophilic bromine species that can attack the electron-rich C-H bond at the tertiary bridgehead position of the adamantane cage.
Route B: Homologation of 3-Bromo-1-adamantanecarboxylic Acid
This alternative route begins with 3-bromo-1-adamantanecarboxylic acid, which can be synthesized from adamantane-1-carboxylic acid.[7] The carboxylic acid is then subjected to a one-carbon homologation to yield the target acetic acid derivative. The Arndt-Eistert synthesis is a classic and effective method for this transformation.
Caption: Proposed Synthesis Route B: Arndt-Eistert Homologation.
Experimental Protocol: Arndt-Eistert Homologation
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Acid Chloride Formation: Convert 3-bromo-1-adamantanecarboxylic acid (1 equivalent) to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride (1.2 equivalents) in an inert solvent like dichloromethane or toluene, with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature until gas evolution ceases.
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Diazoketone Formation: In a separate flask, carefully add the crude acid chloride solution to a solution of diazomethane (2-3 equivalents) in diethyl ether at 0°C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature overnight.
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Wolff Rearrangement and Hydrolysis: In the presence of a catalyst, such as silver oxide (Ag₂O) or upon photolysis, and in the presence of water, the diazoketone undergoes a Wolff rearrangement to form a ketene intermediate. This intermediate is then trapped by water to yield the desired 2-(3-Bromoadamantan-1-yl)acetic acid.
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Purification: The final product can be purified by extraction and subsequent recrystallization or column chromatography as described in Route A.
Trustworthiness: The Arndt-Eistert synthesis is a well-established and reliable method for the one-carbon homologation of carboxylic acids, providing a self-validating system for obtaining the target molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(3-Bromoadamantan-1-yl)acetic acid based on the known properties of its structural analogues.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₂H₁₇BrO₂ | Based on chemical structure. |
| Molecular Weight | 273.17 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Adamantane derivatives are typically crystalline solids.[3] |
| Melting Point | 140 - 150 °C | Estimated to be slightly higher than that of 1-adamantaneacetic acid (134-137 °C) due to the heavier bromine atom increasing intermolecular forces.[8][9] |
| pKa | ~4.7 - 4.8 | Expected to be slightly lower (more acidic) than 1-adamantanecarboxylic acid (predicted pKa ~4.86) due to the electron-withdrawing inductive effect of the bromine atom.[1] The prediction of pKa values using computational methods is a common practice.[2][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, dichloromethane, DMSO). | The lipophilic adamantane core dominates the solubility profile, making it poorly soluble in water but soluble in nonpolar organic solvents.[1][3] |
| Predicted LogP | ~3.5 - 4.0 | The adamantane cage significantly increases lipophilicity. The calculated LogP for 1-adamantaneacetic acid is ~2.8, and the bromine atom will further increase this value. |
Structural Elucidation and Quality Control Protocols
To ensure the identity and purity of synthesized 2-(3-Bromoadamantan-1-yl)acetic acid, a combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of adamantane derivatives.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show characteristic signals for the adamantane cage protons and the methylene protons of the acetic acid moiety.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
Predicted NMR Data:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 12.0-10.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
δ ~2.2 ppm (singlet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂COOH).
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δ 1.5-2.1 ppm (multiplets, 14H): Protons of the adamantane cage. The signals will be complex due to the C2 symmetry of the molecule. The use of 2D NMR techniques (COSY, HSQC) may be necessary for full assignment.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~178 ppm: Carboxylic acid carbon (-COOH).
-
δ ~60-70 ppm: Brominated bridgehead carbon (C-Br).
-
δ ~40-50 ppm: Methylene carbon of the acetic acid moiety (-CH₂COOH).
-
δ ~30-45 ppm: Carbons of the adamantane cage.
-
Caption: Workflow for NMR-based structure confirmation.
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to observe the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Expected Data:
-
HRMS (ESI-): Calculated for C₁₂H₁₆BrO₂⁻ ([M-H]⁻): 271.0337. Found: 271.03xx. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion peak.
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Peaks:
-
ν ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
ν ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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ν ~500-600 cm⁻¹: C-Br stretch.
Reactivity and Potential Applications
2-(3-Bromoadamantan-1-yl)acetic acid is a bifunctional molecule with two key reactive sites: the carboxylic acid group and the carbon-bromine bond at a tertiary bridgehead position.
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Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations such as esterification, amidation (e.g., coupling with amines to form peptides or other conjugates), and reduction to the corresponding alcohol.
-
C-Br Bond Reactivity: The tertiary C-Br bond at the bridgehead position is expected to undergo nucleophilic substitution reactions primarily through an Sₙ1 mechanism, forming a stable tertiary carbocation intermediate. This allows for the introduction of a variety of nucleophiles at this position.
Potential Applications:
-
Medicinal Chemistry Building Block: This molecule can serve as a valuable scaffold for the synthesis of novel drug candidates. The adamantane core provides lipophilicity and metabolic stability, the bromine atom allows for further diversification, and the acetic acid linker can be used to attach the molecule to other pharmacophores or targeting moieties.
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Probes for Biological Systems: The unique three-dimensional structure makes it an interesting candidate for designing probes to investigate protein-ligand interactions.
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Materials Science: Adamantane derivatives are also used in the development of advanced polymers and materials with high thermal stability and unique mechanical properties.
Conclusion
While 2-(3-Bromoadamantan-1-yl)acetic acid is not a widely characterized compound, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the known chemistry of adamantane and related derivatives, researchers can confidently approach the synthesis and utilization of this promising molecule in their drug discovery and materials science endeavors. The detailed protocols and predictive data herein serve as a critical starting point for unlocking the potential of this unique chemical entity.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024-08-02).
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
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Adamantane - Wikipedia. Available at: [Link]
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Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. Available at: [Link]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. (2025-10-17). Available at: [Link]
- The Significance of Adamantane Derivatives in Modern Drug Discovery.
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Does anyone have information on pKa of some carboxylic acids? - ResearchGate. (2014-07-05). Available at: [Link]
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Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]
- CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents.
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